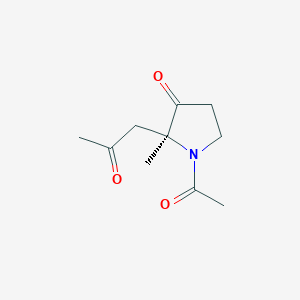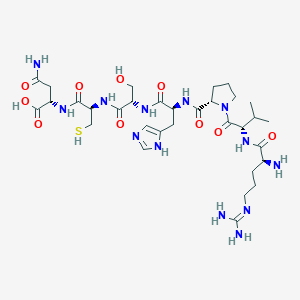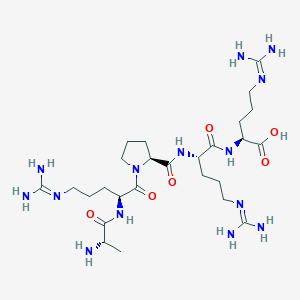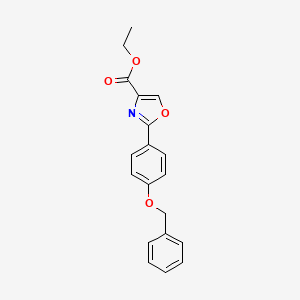![molecular formula C13H13NO2 B15169324 2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione CAS No. 873779-22-7](/img/structure/B15169324.png)
2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is a spirocyclic compound that features a unique structural motif where an indene and a piperidine ring are fused at a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione typically involves multicomponent reactions that utilize readily available starting materials. One common method involves the reaction of piperidine ketone with ammonia and NH2OSO3H, followed by the addition of iodine to form a spirocyclic diazirine intermediate. This intermediate is then treated with hydrochloric acid to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione involves its interaction with specific molecular targets. For instance, as a PAR2 antagonist, it blocks the activation of this receptor, thereby inhibiting downstream signaling pathways involved in inflammation and pain . The compound’s unique spirocyclic structure allows it to fit into the receptor’s binding site, preventing the receptor from interacting with its natural ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indene-1,4’-piperidine]: Similar in structure but lacks the dione functionality.
Spiro[indene-1,4’-piperidine]-2’,3-dione: Similar but may have different substituents on the indene or piperidine rings.
Uniqueness
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is unique due to its specific spirocyclic structure and the presence of the dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery.
Propriétés
Numéro CAS |
873779-22-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
spiro[2H-indene-3,4'-piperidine]-1,2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-7-13(5-6-14-12(16)8-13)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,14,16) |
Clé InChI |
IUCQBNUDSSBMGU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC12CC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


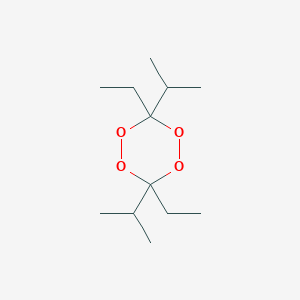
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
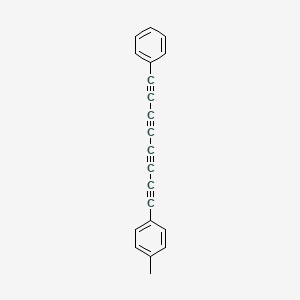

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
